molecular formula C11H15ClN2 B2753521 3-(Benzyl(methyl)amino)propanenitrile hydrochloride CAS No. 100551-79-9

3-(Benzyl(methyl)amino)propanenitrile hydrochloride

Cat. No.: B2753521
CAS No.: 100551-79-9
M. Wt: 210.71
InChI Key: UUZGIRBLZJKBFO-UHFFFAOYSA-N
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Description

3-(Benzyl(methyl)amino)propanenitrile hydrochloride is a chemical compound with the molecular formula C11H14N2·HCl. It is a derivative of propanenitrile, featuring a benzyl group and a methylamino group attached to the third carbon atom. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyl(methyl)amino)propanenitrile hydrochloride typically involves the reaction of benzylamine with acrylonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the benzylamine attacks the electrophilic carbon of the acrylonitrile, forming the desired product. The reaction conditions often include:

    Temperature: 50-70°C

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Solvent: Polar solvents like ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyl(methyl)amino)propanenitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

3-(Benzyl(methyl)amino)propanenitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyl(methyl)amino)propanenitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylamino)propanenitrile
  • 3-(Methylamino)propanenitrile
  • 3-(Phenylamino)propanenitrile

Uniqueness

3-(Benzyl(methyl)amino)propanenitrile hydrochloride is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[benzyl(methyl)amino]propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-13(9-5-8-12)10-11-6-3-2-4-7-11;/h2-4,6-7H,5,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZGIRBLZJKBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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